molecular formula C13H19NO B15315801 n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine

Cat. No.: B15315801
M. Wt: 205.30 g/mol
InChI Key: VGYYMPXHPORENV-UHFFFAOYSA-N
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Description

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a phenyl group, a tetrahydrofuran ring, and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Alkyl halides, alkoxides, polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Halogenated amines, alkylated amines.

Scientific Research Applications

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-2-phenylpropan-1-amine (phenpromethamine)
  • 2-phenylpropan-1-amine (β-methylphenylethylamine)

Uniqueness

n-Methyl-2-phenyl-1-(tetrahydrofuran-2-yl)ethan-1-amine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and biological properties compared to other phenylethylamines. This structural feature may enhance its stability, solubility, and interaction with biological targets .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-methyl-1-(oxolan-2-yl)-2-phenylethanamine

InChI

InChI=1S/C13H19NO/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3

InChI Key

VGYYMPXHPORENV-UHFFFAOYSA-N

Canonical SMILES

CNC(CC1=CC=CC=C1)C2CCCO2

Origin of Product

United States

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